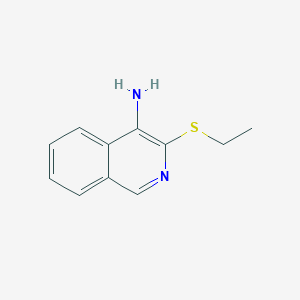
3-(Ethylthio)isoquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylthio)isoquinolin-4-amine is a chemical compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. The presence of an ethylthio group at the third position and an amine group at the fourth position of the isoquinoline ring makes this compound unique. Isoquinolines are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)isoquinolin-4-amine can be achieved through several methods. One common method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . These methods provide high yields and short reaction times.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of efficient one-pot synthesis methods. For example, a three-component reaction involving condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne . This protocol enables rapid assembly of multisubstituted isoquinolines.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylthio)isoquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Isoquinolines can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: 4-bromo-isoquinoline.
Aplicaciones Científicas De Investigación
3-(Ethylthio)isoquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Isoquinoline derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Industry: Used in the production of dyes and pigments due to their stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 3-(Ethylthio)isoquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can enhance the compound’s binding affinity to its target by providing additional hydrophobic interactions. The amine group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinolin-3-amine: Lacks the ethylthio group but has similar structural features.
4-Aminoquinoline: Contains an amino group at the fourth position but differs in the ring structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Uniqueness
3-(Ethylthio)isoquinolin-4-amine is unique due to the presence of both the ethylthio and amine groups, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound in medicinal chemistry and drug development .
Propiedades
Número CAS |
92071-67-5 |
|---|---|
Fórmula molecular |
C11H12N2S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
3-ethylsulfanylisoquinolin-4-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-14-11-10(12)9-6-4-3-5-8(9)7-13-11/h3-7H,2,12H2,1H3 |
Clave InChI |
XGFHLXDRSBKORG-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C2=CC=CC=C2C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


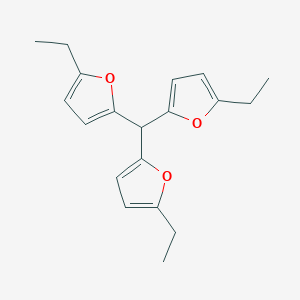
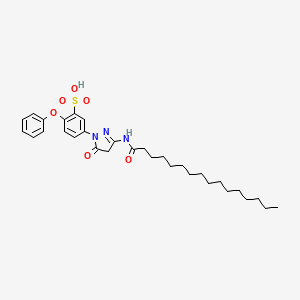
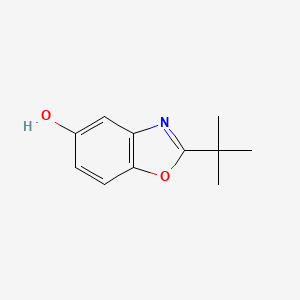
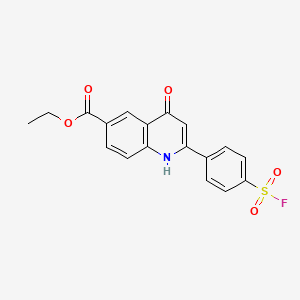
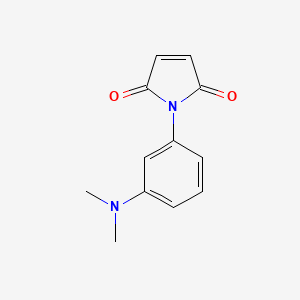
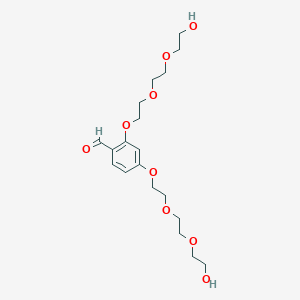
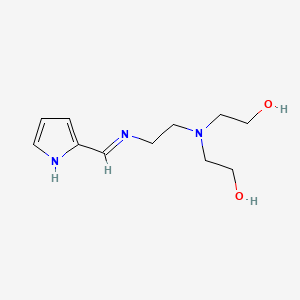
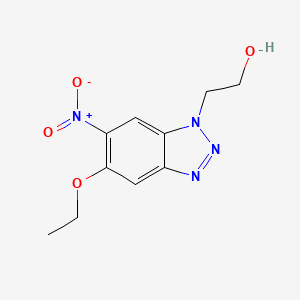
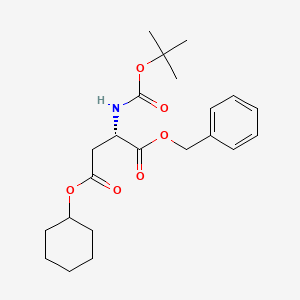
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
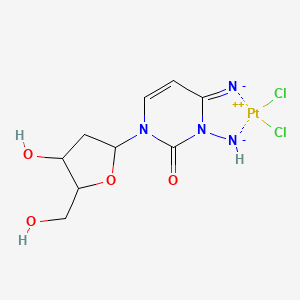
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
